molecular formula C24H21N5OS2 B11498032 4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

Cat. No.: B11498032
M. Wt: 459.6 g/mol
InChI Key: GRFXMPBRLLGZKO-UHFFFAOYSA-N
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Description

4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[172202,1803,1606,1509,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile is a complex organic compound characterized by its unique hexacyclic structure This compound features a thiophene ring, which is a five-membered ring containing sulfur, and multiple nitrogen atoms, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring, which is then further functionalized to introduce the amino, oxo, and nitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile lies in its complex hexacyclic structure, which imparts distinct chemical and biological properties. This complexity allows for a wide range of modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H21N5OS2

Molecular Weight

459.6 g/mol

IUPAC Name

4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile

InChI

InChI=1S/C24H21N5OS2/c25-11-13-18(16-5-2-10-31-16)19-14(3-1-4-15(19)30)29-22(13)27-21(26)20-17-12-6-8-28(9-7-12)23(17)32-24(20)29/h2,5,10,12,18H,1,3-4,6-9H2,(H2,26,27)

InChI Key

GRFXMPBRLLGZKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C3N2C4=C(C5=C(S4)N6CCC5CC6)C(=N3)N)C#N)C7=CC=CS7)C(=O)C1

Origin of Product

United States

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